molecular formula C11H12FN3 B3092246 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine CAS No. 1226221-27-7

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine

Cat. No.: B3092246
CAS No.: 1226221-27-7
M. Wt: 205.23
InChI Key: CFBPHFYYWGELKS-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features an ethyl group at the 5-position, a fluorophenyl group at the 2-position, and an amine group at the 3-position of the pyrazole ring, making it a valuable scaffold for various chemical and biological studies.

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives can bind with high affinity to multiple receptors . This suggests that 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine may also interact with various targets, contributing to its biological activity.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms . For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes. The specific interaction between this compound and its targets would determine the resulting changes in cellular function.

Biochemical Pathways

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Given the diverse biological activities of pyrazole derivatives , the compound could potentially exert a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole derivative . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group or the pyrazole ring, potentially yielding various reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.

Major Products:

Scientific Research Applications

Chemistry: 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.

Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .

Comparison with Similar Compounds

  • 5-Methyl-2-(4-fluorophenyl)pyrazol-3-amine
  • 5-Ethyl-2-(4-chlorophenyl)pyrazol-3-amine
  • 5-Ethyl-2-(4-bromophenyl)pyrazol-3-amine

Comparison: Compared to its analogs, 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective agent in various applications. Additionally, the ethyl group at the 5-position provides steric hindrance, affecting the compound’s overall conformation and interactions with molecular targets.

Biological Activity

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. The following sections detail the biological activity, mechanisms of action, and relevant research findings regarding this compound.

  • Molecular Formula : C10H12FN3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1226221-27-7

Biological Activity

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted that various pyrazole compounds demonstrate broad-spectrum activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Pyrazole derivatives have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in mediating inflammatory responses. This suggests that this compound may play a role in managing inflammatory diseases .

3. Anticancer Potential

Several studies have investigated the anticancer effects of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

1. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been suggested that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling .

2. Receptor Interaction

The interaction with various receptors, such as adenosine receptors and kinases, is another proposed mechanism. These interactions can modulate cellular signaling pathways that are crucial for maintaining homeostasis and responding to stressors .

Research Findings

A summary of relevant studies on the biological activity of this compound is presented in the table below:

StudyFocusFindings
Antimicrobial ActivityDemonstrated broad-spectrum activity against bacterial and fungal strains.
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines in vitro.
Anticancer PotentialInduced apoptosis in various cancer cell lines with significant cytotoxicity.
Enzyme InhibitionIdentified as a potential inhibitor of COX enzymes related to inflammation.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was found to exhibit potent activity against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .
  • Cancer Cell Lines : A recent investigation into the cytotoxic effects of pyrazole compounds revealed that this compound significantly reduced viability in breast and lung cancer cell lines, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

5-ethyl-2-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPHFYYWGELKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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